![molecular formula C23H16ClN3O3 B291993 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that belongs to the class of diazepines. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The alpha7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various physiological processes such as synaptic plasticity and neurotransmitter release. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione inhibits the influx of calcium ions into cells, leading to a reduction in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione selectively inhibits the alpha7 nicotinic acetylcholine receptor with high potency and selectivity. In vivo studies have shown that the compound has a good pharmacokinetic profile and can cross the blood-brain barrier. Additionally, it has been shown to improve cognitive function and reduce inflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments include its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor, its good pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, its limitations include the need for further optimization of the synthesis method to improve yields and purity and the need for more extensive preclinical and clinical studies to determine its safety and efficacy.
Direcciones Futuras
For research on 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione include the optimization of the synthesis method to improve yields and purity, the development of more potent and selective analogs, and the conduct of more extensive preclinical and clinical studies to determine its safety and efficacy for the treatment of neurological disorders, inflammatory bowel disease, and cancer. Additionally, the compound could also be studied for its potential use in other physiological processes such as synaptic plasticity and neurotransmitter release.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline in the presence of trifluoroacetic acid. The resulting intermediate is then reacted with methyl anthranilate and phenylacetic acid to obtain the final product. The synthesis method has been optimized to provide high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
The alpha7 nicotinic acetylcholine receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. The selective antagonism of this receptor by 4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown promising results in preclinical studies for the treatment of these disorders. Additionally, it has also been studied for its potential use in the treatment of inflammatory bowel disease and cancer.
Propiedades
Fórmula molecular |
C23H16ClN3O3 |
---|---|
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
11-(4-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C23H16ClN3O3/c1-13-11-17(14-5-3-2-4-6-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-7-15(24)8-10-16/h2-11H,12H2,1H3,(H,26,28) |
Clave InChI |
AIPFVGOGRNYTNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.